molecular formula C10H20N2OS B1282319 (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide CAS No. 80875-07-6

(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide

Cat. No.: B1282319
CAS No.: 80875-07-6
M. Wt: 216.35 g/mol
InChI Key: VAVRZFPMKSCTDL-ZCFIWIBFSA-N
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Description

®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is a chemical compound with the molecular formula C10H20N2OS It is known for its unique structural features, including a thietanyl ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ®-2-amino-3-hydroxypropanamide with 2,2,4,4-tetramethyl-3-thietanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thietanyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thietanyl ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amides or thietanyl derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thietanyl ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

  • ®-2-Amino-3-hydroxy-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
  • N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alanimamide

Comparison: ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties. The presence of the thietanyl ring and multiple methyl groups contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-N-(2,2,4,4-tetramethylthietan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-6(11)7(13)12-8-9(2,3)14-10(8,4)5/h6,8H,11H2,1-5H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRZFPMKSCTDL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538295
Record name N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80875-07-6
Record name (2R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80875-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-N-(2,2,4,4-TETRAMETHYL-3-THIETANYL)PROPANAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311QIR6SCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
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